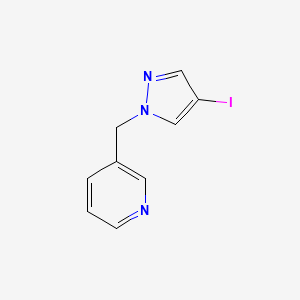

3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-iodopyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDDDZSHUDUZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675382 | |

| Record name | 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-00-0 | |

| Record name | Pyridine, 3-[(4-iodo-1H-pyrazol-1-yl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

An In-depth Technical Guide to the Synthesis of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic strategy centered on the N-alkylation of 4-iodo-1H-pyrazole. It offers an in-depth analysis of the reaction mechanism, rationale for experimental choices, a detailed step-by-step protocol, and methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing the necessary technical insights for the successful laboratory-scale preparation of this valuable molecular scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs and clinical candidates.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5] The metabolic stability of the pyrazole ring and its ability to act as both a hydrogen bond donor and acceptor make it a versatile component in designing molecules that can effectively interact with biological targets.[2]

The target molecule, this compound, integrates three key structural motifs:

-

The 1H-Pyrazole Ring: The core heterocyclic structure providing metabolic stability and a platform for biological activity.

-

The Pyridine Moiety: A common feature in pharmaceuticals that can influence solubility, bioavailability, and target engagement.

-

The 4-Iodo Substituent: A critical functional "handle." The iodine atom is readily displaced or modified via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling extensive late-stage functionalization and the generation of diverse chemical libraries for drug discovery programs.[6]

This guide focuses on the most direct and reliable synthetic approach to this compound: the base-mediated N-alkylation of 4-iodo-1H-pyrazole.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the formation of a new nitrogen-carbon bond between the N1 position of the pyrazole ring and the methylene bridge of the pyridine-containing side chain. This is a classic example of a nucleophilic substitution (S_N2) reaction.

Retrosynthetic Analysis

The logical disconnection for this compound is at the N-CH₂ bond. This retrosynthetic approach identifies the two primary synthons required: a nucleophilic 4-iodopyrazole anion and an electrophilic 3-(halomethyl)pyridine.

Reaction Mechanism: S_N2 Alkylation

The reaction proceeds via a well-established S_N2 mechanism, which is outlined below:

-

Deprotonation: A suitable base abstracts the acidic proton from the N1 position of 4-iodo-1H-pyrazole, generating a nucleophilic pyrazolate anion.

-

Nucleophilic Attack: The pyrazolate anion attacks the electrophilic benzylic carbon of 3-(chloromethyl)pyridine.

-

Displacement: The attack occurs in a concerted fashion, displacing the chloride leaving group to form the desired N-alkylated product.

The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile, is crucial as it effectively solvates the counter-ion of the base while leaving the nucleophilic anion relatively "bare," thereby accelerating the rate of the S_N2 reaction.

Caption: S_N2 mechanism for the N-alkylation of 4-iodopyrazole.

Detailed Experimental Protocol

This section provides a reliable, step-by-step procedure for the synthesis of the title compound.

Reaction Scheme

A visual representation of the chemical transformation.

Materials and Reagents

| Reagent | Role | MW ( g/mol ) | Purity |

| 4-Iodo-1H-pyrazole | Starting Material | 193.98 | ≥97% |

| 3-(Chloromethyl)pyridine hydrochloride | Alkylating Agent | 164.04 | ≥98% |

| Potassium Carbonate (K₂CO₃), anhydrous | Base | 138.21 | ≥99% |

| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | Anhydrous |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | ACS Grade |

| Deionized Water (H₂O) | Washing Agent | 18.02 | - |

| Brine (Saturated NaCl solution) | Washing Agent | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | 120.37 | ≥97% |

| Silica Gel | Stationary Phase | - | 230-400 mesh |

Quantitative Data

| Reagent | Molar Eq. | Amount (mmol) | Mass/Volume |

| 4-Iodo-1H-pyrazole | 1.0 | 10.0 | 1.94 g |

| 3-(Chloromethyl)pyridine hydrochloride | 1.1 | 11.0 | 1.80 g |

| Potassium Carbonate (K₂CO₃) | 2.5 | 25.0 | 3.46 g |

| N,N-Dimethylformamide (DMF) | - | - | 50 mL |

Note: Two equivalents of base are required to neutralize the hydrochloride salt of the alkylating agent and one equivalent to deprotonate the pyrazole. A slight excess (0.5 eq) is used to ensure the reaction goes to completion.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-1H-pyrazole (1.94 g, 10.0 mmol) and anhydrous potassium carbonate (3.46 g, 25.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring at room temperature, add 3-(chloromethyl)pyridine hydrochloride (1.80 g, 11.0 mmol) to the suspension in one portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the 4-iodo-1H-pyrazole spot indicates reaction completion.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes to afford this compound as a pure compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected mass for the molecular ion [M+H]⁺ is approximately 286.00 g/mol .

Experimental Workflow and Logic

The entire process, from reagent preparation to final product characterization, follows a logical sequence designed to maximize yield and purity.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine CAS number

An In-depth Technical Guide to 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, registered under CAS Number 1187386-00-0, is a heterocyclic building block of significant interest in the field of medicinal chemistry and drug discovery.[1] Its unique molecular architecture, combining a pyridine ring, a flexible methylene linker, and a functionalized pyrazole core, makes it a valuable intermediate in the synthesis of complex biologically active molecules. The presence of an iodine atom on the pyrazole ring is particularly noteworthy, as it provides a reactive handle for further chemical modifications, such as cross-coupling reactions, and can also participate in halogen bonding interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its core components is presented below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1187386-00-0 | Parchem[1] |

| Molecular Formula | C₉H₈IN₃ | Calculated |

| Molecular Weight | 285.09 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Boiling Point (Predicted) | 379.5±27.0 °C | Inferred from similar structures |

| Density (Predicted) | 1.89±0.1 g/cm³ | Inferred from similar structures |

Note: Some properties are predicted or inferred based on the analysis of structurally related compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Purification

The synthesis of this compound typically involves a nucleophilic substitution reaction. The rationale behind this approach is the well-established reactivity of the pyrazole nitrogen as a nucleophile and the susceptibility of a benzylic-type halide to substitution.

Proposed Synthetic Pathway

A common and effective method for the synthesis is the N-alkylation of 4-iodo-1H-pyrazole with 3-(chloromethyl)pyridine. This reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation : To a solution of 4-iodo-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq). The choice of a polar aprotic solvent is critical as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism without interfering with the nucleophile.

-

Reaction : Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

-

Addition : Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive it to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF and salts, and dried over anhydrous sodium sulfate.

-

Purification : The crude product is concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole protons, as well as a key singlet for the methylene linker protons (-CH₂-), typically in the range of 5.0-5.5 ppm. The protons on the pyrazole ring would appear as distinct singlets, and the pyridine protons would show characteristic coupling patterns in the aromatic region (7.0-8.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will confirm the number of unique carbon atoms. The carbon of the methylene linker would be found around 50-60 ppm. The iodinated carbon of the pyrazole ring would appear at a significantly upfield chemical shift compared to the other pyrazole carbons due to the heavy atom effect of iodine.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 286.0. The isotopic pattern of iodine would also be observable.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine and pyrazole moieties are prevalent in a vast number of approved drugs and clinical candidates due to their ability to form key interactions with biological targets. The title compound serves as a versatile scaffold for the development of novel therapeutics.

Kinase Inhibitors

Structurally related compounds are known to be key intermediates in the synthesis of kinase inhibitors, particularly for targeted cancer therapies.[2] The pyridine and pyrazole rings can act as hydrogen bond acceptors and donors, respectively, anchoring the molecule in the ATP-binding pocket of kinases. The 4-iodo-pyrazole moiety is particularly valuable as it allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling extensive Structure-Activity Relationship (SAR) studies.[3] This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the lead compounds.

Caption: Role as a versatile intermediate in drug discovery.

Probes for Chemical Biology

The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁵I or ¹²³I), making this scaffold suitable for developing radiolabeled tracers for imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).[2] These tracers are invaluable tools for studying drug distribution and target engagement in vivo.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[4]

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

References

-

PubChem. 4-Iodopyrazole. National Institutes of Health. Available from: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

-

ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

-

Huang, P. H., Wen, Y. S., & Shen, J. Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o637. Available from: [Link]

-

MySkinRecipes. 3-(4-Iodo-1H-pyrazol-1-yl)pyridine. Available from: [Link]

-

Journal of Organic & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

-

National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

Sources

A Predictive Spectroscopic Guide to 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine: An In-Depth Technical Analysis

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed predictive analysis of the spectral data for the novel heterocyclic compound, 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine. In the absence of direct empirical data in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. By synthesizing data from analogous structures—specifically the 4-iodopyrazole and 3-methylpyridine moieties—this guide offers a robust framework for the characterization and structural verification of this and related compounds. The methodologies and interpretations presented herein are designed to be self-validating, providing researchers with the causal logic behind expected spectral outcomes.

Molecular Structure and Spectroscopic Overview

The target molecule, this compound, is comprised of a 4-iodopyrazole ring linked to a pyridine ring through a methylene bridge at the 3-position. This non-conjugated linkage means that, to a first approximation, the spectral features of each heterocyclic system will be largely preserved, with predictable shifts induced by the N-alkylation and the electronic influence of the substituent groups.

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Comparative Insights |

| 3100 - 3150 | Aromatic C-H Stretch | Characteristic of C-H stretching in both pyrazole and pyridine rings. |

| 2850 - 2960 | Aliphatic C-H Stretch | From the methylene (-CH₂-) bridge. These will likely be weak peaks. |

| 1580 - 1610 | C=C & C=N Stretching | Aromatic ring stretching vibrations from both the pyridine and pyrazole rings. Pyridine itself shows a strong band in this region. |

| 1400 - 1500 | Aromatic Ring Vibrations | Further characteristic absorptions for both heterocyclic rings. |

| ~1100 | C-N Stretch | Associated with the N-CH₂ bond. |

| Below 800 | C-I Stretch & C-H Bending | The C-I stretch is typically found in the far-IR region (below 600 cm⁻¹). Out-of-plane C-H bending vibrations for the substituted rings will also be present. |

Experimental Protocols

To validate these predictions, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-32 scans are sufficient. *[1] ¹³C NMR Acquisition: On the same instrument, acquire the spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. *[1] Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet.

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-400 to observe the molecular ion and key fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Conclusion

This guide presents a predictive but scientifically grounded analysis of the expected NMR, MS, and IR spectral data for this compound. By understanding the characteristic spectral features of the constituent pyrazole and pyridine moieties, researchers can confidently approach the characterization of this and similar molecules. The provided protocols offer a standardized method for data acquisition, ensuring reproducibility and accuracy in structural verification.

References

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

NIST. Pyridine, 3-methyl-. Available at: [Link]

-

SpectraBase. 4-Iodo-1H-pyrazole - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Available at: [Link]

-

PubChem. 4-Iodopyrazole | C3H3IN2 | CID 77022. Available at: [Link]

-

NIST. Pyridine, 3-methyl-. Available at: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

Sources

solubility of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine in organic solvents

An In-Depth Technical Guide Topic: A Methodological and Predictive Guide to the Organic Solvent Solubility of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound incorporating structural motifs of significant interest in medicinal chemistry and materials science. The pyridine and pyrazole rings are prevalent in numerous bioactive molecules and functional materials.[1][2][3] Understanding the solubility of this compound in organic solvents is a critical prerequisite for its application in synthetic chemistry, purification processes like crystallization, and formulation for biological screening. Due to the absence of specific, publicly available quantitative solubility data for this molecule, this guide serves as a comprehensive technical framework for both predicting and experimentally determining its solubility profile. As a Senior Application Scientist, this document provides a narrative built on foundational chemical principles, predictive analysis, and robust, validated experimental methodologies.

Introduction: Structural Rationale and the Importance of Solubility

The molecular architecture of this compound—featuring a pyridine ring, an N-substituted 4-iodopyrazole, and a methylene linker—suggests a nuanced physicochemical profile. Pyridine derivatives are often utilized in drug design to enhance the bioavailability and solubility of less soluble compounds, owing to their polar and ionizable nature.[1][2] The pyrazole moiety is another critical pharmacophore found in a wide array of approved drugs. The interplay of these components dictates the compound's interaction with various solvent environments, a factor that is paramount for:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved for homogenous reaction conditions.

-

Purification Strategy: Designing effective crystallization or chromatographic purification schemes.

-

Formulation Development: Creating stable solutions for analytical testing or biological assays.

This guide provides the theoretical and practical tools necessary to systematically characterize these crucial solubility properties.

Theoretical Solubility Prediction: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a robust framework for predicting the solubility of a solute in a given solvent.[4] By dissecting the structural components of this compound, we can infer its likely behavior in different classes of organic solvents.

-

Polar Moieties: The molecule possesses two key polar features: the pyridine nitrogen and the two pyrazole nitrogens. These sites can act as hydrogen bond acceptors. The N-H group on an unsubstituted pyrazole would act as a hydrogen bond donor, though in this N1-substituted molecule, this specific interaction is absent. The overall polarity makes the molecule amenable to dissolution in polar solvents.

-

Aromatic Systems: The presence of two aromatic rings (pyridine and pyrazole) allows for π-π stacking interactions, suggesting potential solubility in aromatic solvents.

-

Iodo-Substituent: The iodine atom significantly increases the molecular weight and polarizability of the molecule. While it is an electronegative atom, its primary effect is often to enhance van der Waals forces and decrease overall polarity compared to a non-halogenated analogue.

-

Methylene Linker: The CH₂ group provides rotational flexibility but has a minor impact on overall polarity.

Based on this structural analysis, a qualitative prediction of solubility can be formulated.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the nitrogen atoms of the pyridine and pyrazole rings is the dominant factor.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | Strong dipole-dipole interactions between the solvent and the polar heterocyclic rings will facilitate dissolution. |

| Aromatic | Toluene, Benzene | Moderate to Low | π-π stacking interactions between the solvent and the compound's aromatic rings may contribute to solubility, but the compound's polarity may limit it. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | THF, being more polar, is expected to be a better solvent than diethyl ether. Solubility will depend on the balance between polar interactions and nonpolar character. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor to the nitrogen acceptors. |

| Nonpolar | Hexanes, Heptane | Very Low | The significant polarity of the molecule makes it incompatible with nonpolar aliphatic solvents.[4][6] |

Experimental Workflow for Quantitative Solubility Determination

To move beyond prediction, a robust and reproducible experimental protocol is required. The isothermal shake-flask method is a widely accepted standard for determining the solubility of solid compounds.[6] The following protocol is a self-validating system designed for accuracy and reliability.

Core Experimental Protocol: Isothermal Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (e.g., add 20 mg to 2 mL of solvent). A visible excess of solid must remain at the end of the experiment to ensure saturation.[7][8]

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 72 hours is typical, and this should be confirmed by sampling at different time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued. This time-course validation is critical for trustworthiness.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is crucial to avoid artificially high results.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification (HPLC-UV):

-

Rationale for Method Choice: HPLC-UV is chosen for its high sensitivity, specificity, and wide dynamic range, which are ideal for accurately quantifying aromatic compounds like the target molecule.

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, well-resolved peak for the compound. The UV detector should be set to a wavelength of maximum absorbance (λmax) for the compound.

-

Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area against concentration. An R² value > 0.999 is required for a reliable calibration.

-

Sample Analysis: Inject the diluted samples from step 3 and determine their concentration by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor used.

-

Express solubility in appropriate units, typically mg/mL and mol/L.

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final data acquisition.

Caption: Experimental workflow for the quantitative determination of solubility.

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be compiled into a clear and concise table. This allows for easy comparison of the compound's solubility across different solvents and provides a valuable dataset for future process development and formulation activities.

Table 2: Template for Quantitative Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | Experimental Value | Calculated Value |

| Tetrahydrofuran | Ether | Experimental Value | Calculated Value |

| Dichloromethane | Chlorinated | Experimental Value | Calculated Value |

| Toluene | Aromatic | Experimental Value | Calculated Value |

| n-Heptane | Nonpolar | Experimental Value | Calculated Value |

Conclusion

While published quantitative solubility data for this compound is not currently available, a robust understanding of its likely behavior can be derived from its molecular structure. This guide provides the predictive framework and a detailed, validated experimental protocol necessary for researchers to generate this critical data. By systematically applying the described shake-flask method coupled with HPLC analysis, scientists in drug discovery and chemical development can accurately characterize the solubility profile of this compound, enabling its effective use in synthesis, purification, and formulation, thereby accelerating research and development timelines.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

- Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (n.d.).

- Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. (2023). PubMed.

- Iodopyridine: Common isomorphs, synthesis, side effects and applic

- Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds. (2026).

- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025).

- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI.

- 3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine. (n.d.). PubChem.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

- (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.).

- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (n.d.). BenchChem.

- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). RSC Publishing.

- Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. (2020). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

stability and storage conditions for 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

An In-Depth Technical Guide to the Stability and Storage of 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage conditions for this compound. Synthesized from established principles governing iodinated aromatic compounds, pyrazoles, and pyridine derivatives, this document is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate or starting material. The primary stability concern identified is the susceptibility of the carbon-iodine (C-I) bond to photolytic and thermal degradation. This guide outlines detailed protocols for storage, handling, and experimental stability assessment to ensure the integrity and purity of the compound throughout its lifecycle in a research and development setting.

Introduction

Chemical Profile and Inherent Stability Factors

The stability of this compound is governed by the interplay of its three core structural components: the iodinated pyrazole ring, the methylene bridge, and the pyridine ring.

-

Pyrazole Moiety : The pyrazole ring is an aromatic five-membered heterocycle that is generally robust and stable to oxidation and reduction[1]. The metabolic stability of pyrazole derivatives is a key reason for their prevalence in recently approved drugs[2]. In this molecule, the pyrazole nitrogen is alkylated (N-1 position), which can enhance stability compared to N-unsubstituted pyrazoles that possess an acidic proton[3].

-

Pyridine Moiety : The pyridine ring is a stable aromatic system[4]. Its basic nitrogen atom allows for the formation of stable salts, and its small size and capacity for hydrogen bonding often improve the aqueous solubility of pharmaceutical molecules[4]. While generally stable, the ring can participate in various chemical reactions, but it is not considered an inherently labile functional group under standard storage conditions.

-

Carbon-Iodine (C-I) Bond : This is the most critical feature influencing the compound's stability. The C-I bond is the weakest of the carbon-halogen bonds and is consequently susceptible to cleavage, particularly when exposed to energy in the form of light or heat[5]. This susceptibility is the primary driver for the specific storage and handling recommendations that follow. Cleavage of this bond can lead to the formation of elemental iodine (I₂), often observed as a yellow or brown discoloration of the material[5].

Potential Degradation Pathways

Understanding the mechanisms by which this compound may degrade is fundamental to preventing it. The most probable pathways are photodegradation and thermal degradation.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the C-I bond. This generates a pyrazolyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which is responsible for the characteristic discoloration of aged or improperly stored iodinated compounds[5].

Thermal Degradation

Elevated temperatures can also promote the cleavage of the C-I bond. While more energy is typically required than for photolysis, long-term storage at ambient or elevated temperatures can lead to a gradual decline in purity. Manufacturers of iodine contrast media, for example, specify storage below 25°C or 30°C to prevent accelerated chemical changes[6].

Hydrolytic and Oxidative Degradation

While the core heterocyclic structures are relatively resistant to hydrolysis, extreme pH conditions should be avoided during long-term storage in solution[7][8]. Similarly, while the pyrazole ring is generally stable to oxidation, strong oxidizing agents should be considered incompatible[1][9]. For practical purposes, under recommended storage conditions, hydrolysis and oxidation are considered minor degradation pathways compared to photolysis.

Caption: Primary degradation pathways for the title compound.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following protocols are essential. They are designed to directly counter the degradation pathways identified above.

Long-Term Storage (Solid State)

The goal of long-term storage is to minimize exposure to light, heat, oxygen, and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or frozen (-20°C). | Minimizes thermal degradation by reducing kinetic energy available for C-I bond cleavage[5][6]. |

| Light | Store in an amber glass vial or a clear vial wrapped in aluminum foil. | Prevents photolytic cleavage of the sensitive C-I bond, which is a primary degradation route[5]. |

| Atmosphere | Flush the container with an inert gas (argon or nitrogen) before sealing. | Displaces atmospheric oxygen and moisture, preventing potential long-term oxidative or hydrolytic degradation[5]. |

| Container | Use a tightly sealed glass container with a PTFE-lined cap. | Prevents moisture ingress and potential reaction with container materials. Glass is inert. |

Laboratory Handling and Use

-

Equilibration : Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

-

Weighing and Dispensing : Perform these operations promptly in a low-light environment (e.g., away from direct sunlight) to minimize light exposure. Work under a hood to avoid inhalation[10][11].

-

Solution Preparation : Use high-purity, freshly opened, or de-gassed solvents to minimize exposure to dissolved oxygen and potential oxidizing impurities like peroxides[12]. If preparing stock solutions for storage, apply the same principles as long-term solid storage (amber vials, inert atmosphere, refrigeration).

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is crucial for identifying likely degradation products and establishing a stability-indicating analytical method. This protocol outlines a typical workflow.

Caption: Workflow for a forced degradation study.

Methodology

-

Preparation : Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

-

Stress Conditions : Aliquot the stock solution (or solid material for thermal stress) into separate amber vials and subject them to the following conditions[12]:

-

Acid Hydrolysis : Add an equal volume of 0.2 M HCl to the stock solution (final concentration 0.1 M HCl). Heat at 60-80°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis : Add an equal volume of 0.2 M NaOH to the stock solution (final concentration 0.1 M NaOH). Keep at room temperature for a defined period.

-

Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Thermal Degradation : Expose the solid compound to dry heat (e.g., 80-100°C).

-

Photostability : Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines, running a dark control in parallel.

-

-

Sample Analysis : At specified time points, withdraw aliquots. Neutralize the acid and base-stressed samples before injection. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, with UV and Mass Spec detection).

-

Data Analysis :

-

Calculate the percentage of degradation of the parent compound.

-

Identify major degradation products using mass spectrometry. The primary expected degradant is the des-iodo version of the molecule.

-

Ensure the analytical method can resolve all degradation peaks from the main peak and from each other.

-

Conclusion

The stability of this compound is primarily dictated by the labile carbon-iodine bond. Degradation, manifesting as the formation of the des-iodo impurity and elemental iodine, is readily initiated by exposure to light and heat. By adhering to the stringent storage and handling protocols outlined in this guide—namely, protection from light, storage at reduced temperatures, and the use of an inert atmosphere—researchers can ensure the long-term purity and viability of this important chemical intermediate. Implementing systematic stability assessments, such as forced degradation studies, is a critical step in validating its use for sensitive downstream applications in drug discovery and development.

References

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development (IJNRD). Available at: [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Available at: [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. PubMed. Available at: [Link]

-

Stability Analysis of Pyridine Complexes with Homo‐ and Heterometallic (Cu, Ag, Au) Dimers: A Perspective From SAPT. ResearchGate. Available at: [Link]

-

Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]

-

Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]

-

3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]

-

An easy, safe and simple method for the iodination of heterocyclic compounds in water. Arkivoc. Available at: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). Available at: [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

-

Storing iodine. Reddit. Available at: [Link]

-

Storage and administration of iodine contrast agents in Slovenian hospitals. EPOS™. Available at: [Link]

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

-

Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

-

Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. American Chemical Society. Available at: [Link]

-

Photochemistry of aromatic compounds. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

-

Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. PubMed. Available at: [Link]

-

Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Institutes of Health (NIH). Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

-

Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. ResearchGate. Available at: [Link]

-

Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. Available at: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. epos.myesr.org [epos.myesr.org]

- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Fusion of Pyrazole and Pyridine Scaffolds

An In-depth Technical Guide to the Biological Activity of Pyrazole-Pyridine Derivatives

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Pyrazole, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, and pyridine, a six-membered aromatic heterocycle, are two such privileged structures.[1][2] Individually, they are integral components of numerous FDA-approved drugs.[3] The fusion or linkage of these two rings into a single molecular entity creates the pyrazole-pyridine scaffold, a versatile framework that has garnered significant attention for its broad spectrum of biological activities.[4][5]

The rationale for this chemical union is grounded in several key principles. The pyrazole moiety can engage in a variety of non-covalent interactions, including hydrogen bonding, due to its pyrrole-like and pyridine-like nitrogen atoms.[6][7] The pyridine ring, a bioisostere of a phenyl group, enhances aqueous solubility and can act as a hydrogen bond acceptor. This combination of properties allows pyrazole-pyridine derivatives to effectively interact with a wide array of biological targets, leading to potent therapeutic effects. This guide provides a detailed exploration of the significant biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents is a primary focus of modern drug discovery. Pyrazole-pyridine derivatives have emerged as a promising class of compounds, often exerting their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[6][8]

Mechanism of Action: Kinase Inhibition

Many pyrazole-pyridine compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases.[8] This prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation, survival, and metastasis. Key kinase targets include:

-

Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[9]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT pathway is a critical pro-survival pathway. Dual inhibition of PI3Kγ and PI3Kδ isoforms has shown potential in cancer immunotherapy by modulating the tumor microenvironment.[10]

-

TANK-Binding Kinase 1 (TBK1): A noncanonical IKK family member, TBK1 is implicated in oncogenesis and innate immunity. Potent and selective inhibitors of TBK1 have been developed from the pyrazolo[3,4-b]pyridine scaffold.[11]

A notable example is the pyrazolo[1,5-a]pyrimidine scaffold, which is structurally similar and acts as an ATP-competitive inhibitor targeting kinases like EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma.[8]

Representative Anticancer Pyrazole-Pyridine Derivatives

The anticancer potential of these compounds has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound Class | Target Cell Line | Key Findings & IC50 Values | Reference |

| Pyrazolo[3,4-b]pyridines | A-549 (Lung), HEPG2 (Liver), HCT-116 (Colon) | Compound 8b showed the highest activity with IC50 values of 2.9 µM, 2.6 µM, and 2.3 µM, respectively. | [12][13] |

| Pyrazolo[1,5-a]pyridines | MC38 Syngeneic Mouse Model | Compound 20e (IHMT-PI3K-315) , a dual PI3Kγ/δ inhibitor (IC50 = 4.0 nM and 9.1 nM, respectively), suppressed tumor growth in vivo. | [10] |

| 1H-pyrazolo[3,4-b]pyridines | TBK1 Kinase Assay | Compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM. | [11] |

| Pyrazolo[3,4-b]pyridines | NRK-49F (Rat Kidney Fibroblast) | Compound 17f , an AMPK activator, inhibited cell proliferation with an IC50 of 0.78 µM. | [14] |

| Pyrazole-Pyridine Hybrids | HepG2 (Liver) | Compound 2g showed impressive efficacy against the HepG2 cancer cell line with a GI50 value of 0.01 µM. | [15] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is a crucial first step in screening potential anticancer compounds.

Causality: This protocol is designed to determine if a test compound reduces the viability of cancer cells. The underlying principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cytotoxicity.[17]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][12]

-

Compound Treatment: Prepare serial dilutions of the pyrazole-pyridine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

-

Incubation: Incubate the plates for a further 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis. A lower IC50 value indicates greater cytotoxic potency.[16]

Caption: Experimental workflow for assessing anticancer activity using the MTT assay.

Anti-inflammatory Activity: Quelling Pathological Inflammation

Mechanism of Action: COX Inhibition and Cytokine Suppression

The anti-inflammatory effects of these compounds are often attributed to:

-

Suppression of Pro-inflammatory Cytokines: These derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE-2), often in lipopolysaccharide (LPS)-stimulated macrophage models.[21][22]

Caption: Mechanism of anti-inflammatory action of pyrazole-pyridine derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Screening in Macrophages

This protocol uses a cell-based assay to screen compounds for their ability to suppress the production of inflammatory mediators in response to a bacterial endotoxin, providing a reliable model for inflammation.[21][23]

Causality: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria that potently activates macrophages (like the RAW264.7 or THP-1 cell lines) to produce a cascade of pro-inflammatory mediators.[23] This protocol tests the hypothesis that the pyrazole-pyridine derivative can interfere with this activation pathway, thereby reducing the output of markers like nitric oxide (NO) or TNF-α. This provides direct evidence of the compound's anti-inflammatory potential at a cellular level.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW264.7 (murine macrophage) or THP-1 (human monocytic) cells in appropriate media. For THP-1 cells, differentiation into a macrophage-like state is typically induced with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.

-

Cell Plating: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + LPS + a reference drug (e.g., Dexamethasone).[22][23]

-

Incubation: Incubate the plates for 18-24 hours.

-

Quantification of Nitric Oxide (NO):

-

Collect 50-100 µL of the cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.[21]

-

-

Quantification of Cytokines (e.g., TNF-α): The concentration of TNF-α or IL-6 in the supernatant can be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[23][24]

-

Data Analysis: Compare the levels of NO or cytokines in the compound-treated groups to the LPS-only control to determine the percentage of inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties. Pyrazole-pyridine derivatives have shown promise in this area, exhibiting activity against a range of clinically relevant pathogens.[15][25][26]

Mechanism of Action

The precise mechanisms of antimicrobial action are diverse and not always fully elucidated for this class of compounds. However, proposed mechanisms include:

-

Enzyme Inhibition: Some derivatives may act as inhibitors of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[26]

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to interfere with the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Spectrum of Activity

Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.

| Compound Class | Target Microorganism | Key Findings & MIC Values | Reference |

| Pyrazolo[3,4-b]pyridines | Vancomycin-resistant Enterococcus (VRE) | Compound 2g and 2j showed significant activity (MIC = 8 µg/mL), superior to the standard (16 µg/mL). | [15] |

| Pyrazolo[3,4-b]pyridines | ESBL-producing Escherichia coli | Compound 2g and 2l showed high activity (MIC = 4 µg/mL). | [15] |

| Pyrazoline Derivatives with Pyridine | Staphylococcus aureus | Compounds 5, 19, 24 exhibited the highest activity with an MIC of 64 µg/mL. | [27] |

| Pyrazoline Derivatives with Pyridine | Enterococcus faecalis | Compounds 22, 24 showed the best activity with an MIC of 32 µg/mL. | [27] |

| Thiophene-pyrazole-pyridine Hybrids | S. aureus, B. subtilis, E. coli, C. albicans | Compounds 82-84 possessed good antimicrobial activity against all tested strains. | [25] |

Experimental Protocol: Antimicrobial Susceptibility Testing (AST) via Broth Microdilution

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[28][29]

Causality: This protocol establishes the direct effect of a compound on microbial growth. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound, one can pinpoint the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs. It is a quantitative method that provides a crucial parameter (MIC) for evaluating antimicrobial potency.[30][31]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazole-pyridine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Add an equal volume (50 or 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.[15]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[28][29] This can also be read using a plate reader.

Neuroprotective Activity

Neurodegenerative diseases and acute neuronal injury represent significant therapeutic challenges. Recent research has highlighted the potential of pyrazole-based compounds, including pyrazole-pyridine derivatives, as neuroprotective agents.[32][33][34]

Mechanism of Action: Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are key pathological processes in many neurological disorders. The neuroprotective effects of pyrazole-pyridine derivatives are often linked to their ability to:

-

Mitigate Neuroinflammation: As discussed previously, these compounds can suppress the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in microglial cells, the resident immune cells of the central nervous system.[22] Over-activation of microglia contributes to neuronal damage.

-

Combat Oxidative Stress: Some derivatives may possess antioxidant properties, helping to neutralize reactive oxygen species (ROS) that can damage neurons.

One study identified a pyrazole derivative, compound 6g , as a potent inhibitor of IL-6 expression (IC50 = 9.562 µM) in LPS-stimulated BV2 microglial cells, suggesting its potential for mitigating secondary inflammation in spinal cord injuries.[22]

Conclusion and Future Perspectives

The pyrazole-pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The fusion of these two heterocycles provides a unique three-dimensional architecture that allows for effective interactions with a multitude of biological targets. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities underscores their immense therapeutic potential.

Future research will likely focus on several key areas:

-

Target Selectivity: Fine-tuning the structure to enhance selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) to improve efficacy and reduce side effects.

-

Mechanism Elucidation: Deeper investigation into the precise molecular mechanisms underlying their antimicrobial and neuroprotective effects.

-

Pharmacokinetic Optimization: Modification of the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent in vitro activity into in vivo efficacy.

-

Multi-target Ligands: Designing single molecules that can modulate multiple targets relevant to complex diseases like cancer or neurodegeneration.

The continued exploration of the structure-activity relationships and biological activities of pyrazole-pyridine derivatives holds great promise for the development of the next generation of therapeutic agents.

References

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed Central. Available at: [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. Available at: [Link]

-

Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Available at: [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. Available at: [Link]

-

Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Available at: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]

-

Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed. Available at: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. Available at: [Link]

-

Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives - Semantic Scholar. Available at: [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

-

Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. Available at: [Link]

-

Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Available at: [Link]

-

Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. Available at: [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Available at: [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]

-

Overview on Biological Activities of Pyrazole Derivatives - OUCI. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

-

“Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. Available at: [Link]

-

3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed. Available at: [Link]

-

(PDF) Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - ResearchGate. Available at: [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. Available at: [Link]

-

Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. Available at: [Link]

-

Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. Available at: [Link]

-

Antimicrobial Susceptibility Test Kits - Creative Diagnostics. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available at: [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available at: [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. Available at: [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. Available at: [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF - ResearchGate. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed. Available at: [Link]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. jchr.org [jchr.org]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]

- 14. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]